2-methyl-6-(1H-pyrazol-3-yl)pyridine
Overview
Description
“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 203569-23-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-methyl-6-(1H-pyrazol-3-yl)pyridine . It is a white to yellow solid .
Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-6-(1H-pyrazol-3-yl)pyridine” are not available from the retrieved sources, pyrazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a white to yellow solid . It has a molecular weight of 159.19 . It is stored at room temperature .
Scientific Research Applications
Synthesis and Crystal Structure
Research on pyrazole derivatives, including those related to 2-methyl-6-(1H-pyrazol-3-yl)pyridine, focuses on their synthesis and crystal structure analysis. For instance, Shen et al. (2012) explored the synthesis of pyrazole derivatives and analyzed their molecular structure using X-ray diffraction and density-functional-theory (DFT) calculations. This research aids in understanding the structural and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).
Photoinduced Tautomerization
The study of photoinduced tautomerization in pyrazolyl-pyridines, like 2-methyl-6-(1H-pyrazol-3-yl)pyridine, has been a topic of interest. Vetokhina et al. (2012) investigated the photoreactions in these compounds, revealing their potential in photochemistry (Vetokhina et al., 2012).
Catalysis and Ligand Synthesis
The role of pyrazolyl-pyridines in catalysis and as ligands in metal complexes is significant. Nyamato et al. (2015) synthesized pyrazolyl-pyridine ligands and studied their application in ethylene oligomerization, showcasing their potential in industrial catalysis (Nyamato, Alam, Ojwach, & Akerman, 2015).
Luminescent Materials and OLEDs
The application of pyrazolyl-pyridine derivatives in electroluminescence and organic light-emitting diodes (OLEDs) is an area of active research. Su et al. (2021) developed iridium(III) complexes using pyrazol-pyridine ligands, achieving high efficiency in OLEDs (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).
Extraction and Coordination Chemistry
Pyrazolyl-pyridine compounds are alsoinvestigated for their extraction capabilities and coordination chemistry. Pearce et al. (2019) synthesized pyridine-based ligands, including pyrazolyl-pyridines, and used them for metal ion extraction, highlighting their potential in metal recovery and purification processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Biomedical Applications
In the biomedical field, pyrazolo[3,4-b]pyridines, a category that includes 2-methyl-6-(1H-pyrazol-3-yl)pyridine, have been extensively studied. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of these compounds, emphasizing their significance in this area (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Electronic Characteristics in Coordination
The electronic characteristics of pyrazolyl-pyridine ligands in coordination chemistry have been a subject of research. Cook et al. (2016) examined the coordination chemistry of bis(pyrazole-3-yl)pyridine ligands, providing insights into their redox behavior and electronic properties (Cook, Chen, Pink, Lord, & Caulton, 2016).
Mechanoluminescence and OLEDs
The mechanoluminescence and OLED applications of pyrazolylpyridine complexes have been explored. Huang et al. (2013) studied Pt(II) complexes with pyrazolylpyridine ligands, demonstrating their use in high-efficiency OLEDs and mechanoluminescent materials (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).
Complexes with Unique Magnetic Properties
The formation of complexes with unique magnetic properties using pyrazolyl-pyridine ligands is another area of research. Gass et al. (2012) investigated Dy(III) bis-pyrazolylpyridine clusters, which displayed features of single molecule magnetism (Gass, Moubaraki, Langley, Batten, & Murray, 2012)
Safety And Hazards
properties
IUPAC Name |
2-methyl-6-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-8(11-7)9-5-6-10-12-9/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOUZOTMBJHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360546 | |
Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(1H-pyrazol-3-yl)pyridine | |
CAS RN |
203569-23-7 | |
Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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